molecular formula C19H26N2O B081398 Dihydrocinchonamine CAS No. 10283-68-8

Dihydrocinchonamine

Cat. No.: B081398
CAS No.: 10283-68-8
M. Wt: 298.4 g/mol
InChI Key: TVGAQUQPXOADEM-DEYYWGMASA-N
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Description

Dihydrocinchonamine is a useful research compound. Its molecular formula is C19H26N2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Isolation and Identification : Dihydroquinamine and its variants, including 3-epi-dihydroquinamine, were isolated from Isertia hypoleuca. Hydroxydihydrocinchonamine, a reduction product of dihydroquinamine, was also studied, and its structure was established (Esterl, Gäb, & Bieniek, 1983).

  • Chemical Analysis and Stereochemistry : Research on the 2,2′-Indolylquinuclidine alkaloids group, which includes this compound, discussed its stereochemistry and the process of acetylation of related compounds. The chapter provides insights into the structural and chemical properties of these alkaloids (Taylor, 1968).

  • Pharmacological Properties : Although not directly focused on this compound, several studies explore the pharmacological properties of similar compounds or alkaloids. For instance, the pharmacoproteomic effects of chondroitin and glucosamine sulfate on human articular chondrocytes, and the potential implications of similar compounds in treating conditions like osteoarthritis, could provide a framework for understanding the effects of this compound (Calamia et al., 2010).

  • Potential Therapeutic Applications : Studies on various other alkaloids and their pharmacological activities could be indicative of potential applications for this compound. For instance, the antihyperglycemic effect of diosmin on carbohydrate metabolism in diabetic rats suggests a potential area of exploration for this compound (Pari & Srinivasan, 2010).

  • Chemical Relationships and Applications : The occurrence of this compound in specific plant species, such as Anthocephalus chinensis, points to its relevance in understanding the chemical relationships within various plant species and their potential applications in pharmaceuticals (Handa et al., 1984).

Safety and Hazards

Dihydrocinchonamine is not classified under physical, health, or environmental hazards according to its Material Safety Data Sheet .

Properties

IUPAC Name

2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGAQUQPXOADEM-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131782
Record name 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10283-68-8
Record name 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10283-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dihydrocinchonamine in relation to other Cinchona alkaloids?

A1: this compound is a derivative of cinchonamine, a naturally occurring alkaloid found in the bark of Cinchona and Remijia species []. While cinchonamine itself has been the subject of research, this compound represents a structurally similar compound that can be synthesized from more readily available precursors like cinchonine and cinchonidine [, ]. This makes it an attractive target for synthetic studies and potentially a valuable building block for further chemical modifications.

Q2: What synthetic approaches have been explored for the production of this compound?

A2: Researchers have successfully achieved the synthesis of this compound using cinchonine as a starting material []. This approach highlights the possibility of utilizing readily available Cinchona alkaloids to derive structurally related compounds like this compound. Further studies have also explored the synthesis of this compound and its 10-methoxy analog using cinchonidine and quinine as starting materials []. This demonstrates the versatility of synthetic approaches in obtaining this compound and its derivatives.

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